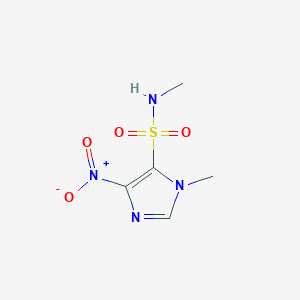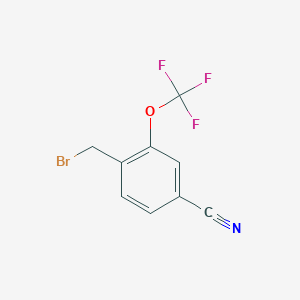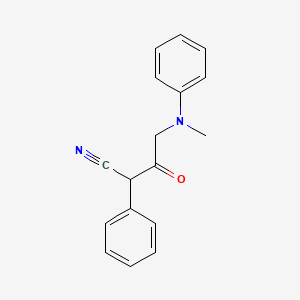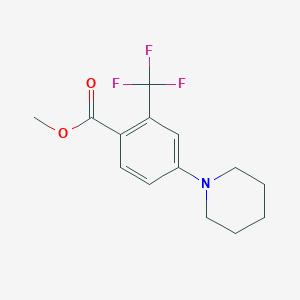
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate is an organic compound with a complex structure that includes a naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate typically involves the esterification of 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalen-1-ylmethanol derivatives.
Substitution: Formation of amides or ethers.
科学的研究の応用
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(1-hydroxy-4-oxonaphthalen-1-yl)acetate: Lacks the methyl group at the 3-position.
Ethyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate: Has an ethyl ester instead of a methyl ester.
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-2-yl)acetate: The position of the carbonyl group is different.
Uniqueness
Methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carbonyl groups in the naphthalene ring system allows for diverse chemical reactivity and potential biological activity.
特性
CAS番号 |
83553-01-9 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
methyl 2-(1-hydroxy-3-methyl-4-oxonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H14O4/c1-9-7-14(17,8-12(15)18-2)11-6-4-3-5-10(11)13(9)16/h3-7,17H,8H2,1-2H3 |
InChIキー |
MLWIYELTJOHTPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)
